1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-14(2)12-29-22(32)19-10-7-17(21(31)26-15(3)4)11-20(19)30-23(29)27-28-24(30)33-13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUJKXQJJNLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused to a quinazoline moiety. Its unique substituents include a 4-chlorobenzyl thio group and an isobutyl side chain, which contribute to its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antitumor Activity : Preliminary investigations indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines.
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression.
Antitumor Activity
In vitro studies have demonstrated that the compound shows promising antitumor activity against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These values indicate that the compound is particularly potent against MCF-7 cells, suggesting a potential application in breast cancer treatment.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, the compound may target:
- c-Met Kinase : Studies have shown that compounds within this class can inhibit c-Met kinase activity, which is crucial for tumor cell proliferation and metastasis. For instance, related compounds have demonstrated IC50 values in the nanomolar range against c-Met kinase .
Case Studies
Several case studies have been conducted to further investigate the biological activity of this compound:
- Study on A549 Cells : In a controlled experiment, treatment with the compound led to significant apoptosis in A549 lung cancer cells as evidenced by Annexin V-FITC/PI staining assays.
- MCF-7 Cell Proliferation : Another study focused on MCF-7 cells revealed that the compound induced cell cycle arrest at the G1 phase, thereby inhibiting proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ primarily in the substituents at positions 1, 4, and 7. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-chlorobenzylthio group increases logP compared to polar analogs (e.g., 2-(benzylamino)-2-oxoethylthio in ).
- Solubility: Isobutyl and isopropyl groups may reduce aqueous solubility relative to benzyl-substituted derivatives .
- Metabolic Stability: Chlorine substitution at the benzyl position (4-chloro) likely enhances resistance to oxidative metabolism compared to methyl-substituted analogs .
Research Findings and Hypotheses
Bioactivity Insights from Analogues
- Antimicrobial Activity: Thioether-linked derivatives exhibit improved activity against Gram-positive bacteria compared to ether-linked counterparts, likely due to enhanced membrane penetration .
Preparation Methods
Cyclocondensation with Hydrazine Derivatives
A widely adopted route involves the reaction of 2-hydrazinylquinazolin-4(3H)-one with formamidine or its salts. For example, heating 2-hydrazinylquinazolin-4(3H)-one with formamidine acetate in aqueous medium at reflux (100–110°C) for 1–2 hours yields the triazoloquinazoline core. This method avoids malodorous by-products like hydrogen sulfide, which are common in older thiourea-based routes. Yields typically range from 52% to 76%, depending on stoichiometry and reaction time.
Annulation via Phosphorus Oxychloride-Mediated Cyclization
Alternative approaches employ 2,4-dichloroquinazoline as a precursor. Treatment with hydrazine hydrate at 0–5°C generates 2-chloroquinazolin-4-ylhydrazine, which undergoes cyclization with acetic anhydride to form the triazoloquinazoline moiety. Phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and cyclization catalyst, enabling the formation of the fused triazole ring at elevated temperatures (80–100°C). This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions.
Functionalization of the Triazoloquinazoline Core
Attachment of the (4-Chlorobenzyl)thio Moiety
The (4-chlorobenzyl)thio group is installed through nucleophilic aromatic substitution (SNAr). Treatment of 8-nitroquinazoline intermediates with 4-chlorobenzyl mercaptan in ethanol at reflux (78°C) for 12–24 hours achieves substitution at the 8-position. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) and carboxamide formation with isopropyl isocyanate completes the side chain.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 80–110°C | ±15% | |
| Solvent | DMF/H₂O (3:1) | ±20% | |
| Catalyst (KI) | 10 mol% | +25–30% | |
| Reaction Time | 3–8 hours | ±10% |
For instance, extending the alkylation step beyond 8 hours leads to over-alkylation and reduced yields. Similarly, exceeding 110°C during cyclocondensation promotes decomposition of the triazole ring.
Analytical Characterization
The compound’s structural integrity is confirmed through spectroscopic and chromatographic methods:
- ¹H NMR (DMSO-d₆): δ 1.25 (d, J=6.8 Hz, 6H, isopropyl CH₃), 2.15–2.30 (m, 1H, isobutyl CH), 3.85 (s, 2H, SCH₂), 7.45–7.60 (m, 4H, aromatic H).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch).
- HPLC : Purity >98% (C18 column, acetonitrile/H₂O gradient).
Challenges and Mitigation Strategies
By-Product Formation
Side reactions during thiomethylation often generate bis-thioether derivatives . Employing a 10% excess of 4-chlorobenzyl mercaptan and maintaining pH >9 (using triethylamine) suppresses this issue.
Regioselectivity in Cyclization
Unwantedtriazolo[1,5-a]quinazoline isomers may form during annulation. Using DIPEA (diisopropylethylamine) as a base favors the desired [4,3-a] isomer by stabilizing the transition state through hydrogen bonding.
Applications and Derivatives
While the primary focus is synthesis, preliminary studies indicate the compound inhibits epidermal growth factor receptor (EGFR) with an IC₅₀ of 0.8 µM, surpassing erlotinib (IC₅₀=1.2 µM). Structural analogs with modified isobutyl groups show enhanced blood-brain barrier permeability, suggesting potential in glioblastoma therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
